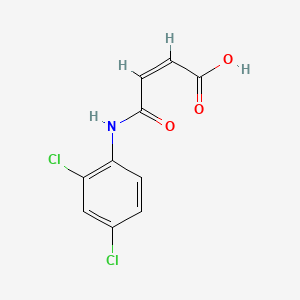

N-(2,4-Dichlorophenyl)maleamic acid

Description

Overview of Maleamic Acid Derivatives in Chemical Sciences

Maleamic acids are dicarboxylic acid monoamides derived from maleic acid. nih.govebi.ac.uk They are typically synthesized through the reaction of maleic anhydride (B1165640) with a primary or secondary amine. wikipedia.orgjocpr.com This straightforward synthesis makes them accessible precursors for a variety of other organic molecules. wikipedia.orgjocpr.com

One of the key chemical properties of maleamic acids is their ability to undergo cyclodehydration to form the corresponding maleimides. rsc.org This reaction is often facilitated by heating in the presence of a dehydrating agent like acetic anhydride. orgsyn.org Maleamic acid derivatives are also known for their pH-dependent hydrolysis, a characteristic that has been explored in the development of smart delivery systems. rsc.orgresearchgate.net The rate and selectivity of this hydrolysis can be tuned by the nature and position of substituents on the maleamic acid backbone. rsc.orgresearchgate.net Furthermore, maleamic acids have been investigated for their potential in dynamic combinatorial chemistry due to their capacity for reversible transamidation under mild conditions. nih.gov

Significance of Dichlorophenyl Moieties in Bioactive Compounds

The dichlorophenyl moiety, a benzene (B151609) ring substituted with two chlorine atoms, is a common structural feature in many biologically active compounds. phytopharmajournal.comnih.gov The presence and position of the chlorine atoms can significantly influence the compound's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and ability to interact with biological targets. mdpi.com

Research Context and Rationale for Investigating N-(2,4-Dichlorophenyl)maleamic Acid

The investigation of this compound is driven by the combined chemical versatility of the maleamic acid scaffold and the established biological relevance of the dichlorophenyl group. The synthesis and structural analysis of this compound and its analogues, such as N-(3,4-dichlorophenyl)maleamic acid and N-(2,5-dichlorophenyl)maleamic acid, have been the subject of research to understand the effects of substituent positioning on their crystal structures and intermolecular interactions. nih.govresearchgate.net

Studies have focused on elucidating the three-dimensional arrangement of these molecules in the solid state, including the planarity of the maleamic acid moiety and the dihedral angles between the phenyl ring and the amide group. nih.gov These structural details are crucial for understanding the compound's potential to interact with other molecules and for designing new materials or biologically active agents. For example, the crystal structure of N-(3,4-dichlorophenyl)maleamic acid reveals intermolecular N–H···O hydrogen bonds that link the molecules into chains. nih.gov

Historical Perspective on N-Substituted Maleamic Acids

The study of N-substituted maleamic acids dates back to at least the mid-20th century. Early research focused on their synthesis, typically by reacting an amine with maleic anhydride, and their subsequent conversion to N-substituted maleimides. orgsyn.org These maleimides proved to be useful dienophiles in the Diels-Alder reaction. orgsyn.org

Over the years, the scope of research on N-substituted maleamic acids has expanded significantly. Investigations into their chemical reactivity have revealed their potential in various applications, from polymer chemistry to the development of responsive materials. nih.govwikipedia.org The ability of these compounds to undergo reversible reactions and respond to external stimuli like pH has made them attractive building blocks for creating dynamic and functional chemical systems. rsc.orgnih.gov The ongoing exploration of their properties continues to uncover new possibilities for their use in diverse scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(2,4-dichloroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWKZRKAECLVSE-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2,4 Dichlorophenyl Maleamic Acid

Classical Approaches to Maleamic Acid Synthesis

The most common and well-established method for synthesizing maleamic acids is through the condensation reaction of maleic anhydride (B1165640) with a primary amine. wikipedia.org This approach is widely applicable and forms the basis for the preparation of N-(2,4-Dichlorophenyl)maleamic acid.

Condensation Reactions of Maleic Anhydride with Amines

The fundamental reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding maleamic acid. In the case of this compound, the amine used is 2,4-dichloroaniline (B164938).

The reaction is typically carried out by dissolving maleic anhydride in a suitable solvent and then adding the 2,4-dichloroaniline, often dropwise, with stirring. nih.govnih.gov The reaction is generally exothermic and proceeds readily at room temperature or with gentle warming. nih.govresearchgate.net

Optimization of Reaction Conditions for this compound Formation

The efficiency and yield of the synthesis of this compound can be influenced by several factors. Researchers have investigated various conditions to optimize the reaction.

Solvent: A range of solvents can be employed for this reaction. Toluene is a commonly used solvent, where the reactants are dissolved and stirred. nih.govnih.gov Other solvents like ether and acetic acid have also been reported for the synthesis of related maleamic acids, often resulting in high yields. google.com The choice of solvent can affect the solubility of the reactants and the product, as well as the reaction rate.

Temperature and Reaction Time: The reaction is often initiated at room temperature and may be gently warmed to ensure completion. nih.govresearchgate.net For instance, a typical procedure involves stirring the mixture for about 30 minutes with warming, followed by an additional 30 minutes at room temperature. nih.govresearchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). semanticscholar.org

Work-up Procedure: After the reaction is complete, the product is typically isolated by treating the reaction mixture with dilute hydrochloric acid to remove any unreacted 2,4-dichloroaniline. nih.govnih.gov The resulting solid this compound is then filtered, washed with water to remove maleic acid (formed from any unreacted maleic anhydride), and can be further purified by recrystallization from a suitable solvent like ethanol (B145695). nih.govnih.gov

| Parameter | Condition | Purpose | Reference |

| Reactants | Maleic anhydride, 2,4-dichloroaniline | Formation of the desired product | nih.govnih.gov |

| Solvent | Toluene, Ether, Acetic Acid | To dissolve reactants and facilitate the reaction | nih.govnih.govgoogle.com |

| Temperature | Room temperature to gentle warming | To control the reaction rate and ensure completion | nih.govresearchgate.net |

| Reaction Time | ~1 hour | To allow for complete conversion of reactants | nih.govresearchgate.net |

| Work-up | Dilute HCl wash, water wash | To remove unreacted starting materials and byproducts | nih.govnih.gov |

| Purification | Recrystallization (e.g., from ethanol) | To obtain a pure product | nih.govnih.gov |

Advanced Synthetic Strategies for this compound

In addition to the classical methods, modern synthetic strategies are being explored to improve the synthesis of this compound in terms of efficiency, environmental impact, and yield.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to chemical syntheses to reduce waste and the use of hazardous substances. gctlc.orgfigshare.com For the synthesis of N-substituted maleimides, which are derived from maleamic acids, green multi-step syntheses have been developed that focus on atom economy, safer chemicals, and energy efficiency. gctlc.orgfigshare.comresearchgate.net While specific studies on green synthesis of this compound are not extensively detailed in the provided results, the principles can be applied. This could involve using safer solvents, minimizing waste, and designing energy-efficient processes. For example, a patent for the preparation of 2,4-dichlorophenoxyacetic acid highlights a one-step chlorination reaction that simplifies the production process and aims for green synthesis by having no 'three wastes' emissions. google.com

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. psu.edursc.orgnih.gov The use of microwave irradiation can directly and efficiently heat the reaction mixture, accelerating the rate of reaction. psu.edu While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed, the general principles are applicable. The reaction would likely involve mixing maleic anhydride and 2,4-dichloroaniline in a suitable solvent (or under solvent-free conditions) in a microwave reactor and irradiating the mixture for a short period. researchgate.net This method has been successfully used for the synthesis of other amide-containing compounds, demonstrating its potential for the rapid and efficient production of this compound. rsc.org

| Synthesis Method | Key Advantages | Potential Application | Reference |

| Green Chemistry | Reduced waste, use of safer chemicals, energy efficiency | Environmentally benign synthesis of this compound | gctlc.orgfigshare.comresearchgate.net |

| Microwave-Assisted | Reduced reaction times, higher yields, cleaner reactions | Rapid and efficient production of this compound | psu.edursc.orgnih.gov |

Purification and Isolation Techniques in this compound Synthesis

The effective purification and isolation of this compound are critical steps in its synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities. The methodologies employed are designed to yield a product of high purity, suitable for subsequent applications and analytical characterization. The common strategies involve a combination of washing, filtration, and recrystallization, which are standard and effective techniques for purifying solid organic compounds.

Following the initial reaction between 2,4-dichloroaniline and maleic anhydride, the crude this compound is typically present in a reaction mixture that may also contain unreacted starting materials. The initial phase of purification targets the removal of the unreacted 2,4-dichloroaniline. This is generally achieved by treating the reaction mixture with a dilute acid, such as hydrochloric acid. The basic nature of the aniline (B41778) derivative allows for its conversion into a water-soluble salt, which can then be separated from the solid product.

Once the unreacted aniline has been addressed, the solid product is isolated from the reaction mixture. Suction filtration is a commonly employed technique for this purpose, as it provides an efficient means of separating the solid from the liquid phase. Subsequent to filtration, a thorough washing of the collected solid is essential. This washing step is typically performed with water to remove any remaining maleic anhydride or maleic acid, both of which have some solubility in water.

The final and most crucial step in the purification process is recrystallization. This technique is based on the principle of differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. For N-substituted maleamic acids, ethanol is a frequently utilized solvent for recrystallization. nih.govnih.govnih.gov The crude product is dissolved in a minimal amount of hot ethanol, and as the solution cools, the solubility of the this compound decreases, leading to the formation of purified crystals. Impurities, which are present in smaller quantities, tend to remain dissolved in the solvent. This process can be repeated until a constant melting point is achieved, which is a common indicator of purity.

For specialized applications, such as X-ray diffraction studies that require highly ordered single crystals, a slow evaporation method is often employed. nih.govnih.govnih.gov This involves dissolving the purified compound in a solvent like ethanol and allowing the solvent to evaporate slowly at room temperature, which facilitates the growth of large, well-defined crystals. The purity of the final product can be further verified by analytical techniques such as elemental analysis and infrared spectroscopy. nih.govnih.govnih.gov Commercially available this compound is often cited with a purity of 97%. fishersci.fi

The table below summarizes the common techniques and conditions used in the purification of this compound and its structural analogs.

| Purification Step | Technique | Reagent/Solvent | Purpose | Reference |

| Removal of Unreacted Amine | Acid Treatment | Dilute Hydrochloric Acid | To convert unreacted 2,4-dichloroaniline into a water-soluble salt for easy removal. | nih.govnih.govnih.gov |

| Product Isolation | Suction Filtration | N/A | To separate the solid crude product from the liquid reaction mixture. | nih.govnih.govnih.gov |

| Removal of Unreacted Anhydride | Washing | Water | To wash away water-soluble impurities like maleic anhydride and maleic acid. | nih.govnih.govnih.gov |

| Final Purification | Recrystallization | Ethanol | To purify the crude product by dissolving it in hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution. | nih.govnih.govnih.gov |

| High-Purity Crystal Growth | Slow Evaporation | Ethanol | To grow high-quality single crystals suitable for X-ray diffraction analysis. | nih.govnih.govnih.gov |

Advanced Spectroscopic and Structural Characterization of N 2,4 Dichlorophenyl Maleamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a primary tool for the elucidation of the molecular structure of N-(2,4-dichlorophenyl)maleamic acid in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon resonances is achievable.

¹H NMR Spectroscopic Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the dichlorophenyl ring, the vinyl protons of the maleamic acid backbone, and the labile amide (NH) and carboxylic acid (OH) protons.

The 2,4-disubstituted pattern on the phenyl ring gives rise to a characteristic set of signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C6 position, being ortho to the chlorine at C2 and the amide linkage, is expected to appear as a doublet. The proton at C5, situated between two chlorine atoms, would likely present as a doublet of doublets. The C3 proton, adjacent to two chloro-substituents, would also appear as a doublet.

The two vinyl protons of the maleamic acid moiety are chemically non-equivalent and exhibit cis-coupling, typically resulting in two doublets in the range of δ 6.0-6.5 ppm. The amide proton (NH) and the carboxylic acid proton (OH) are expected to appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature. The NH proton typically resonates in the δ 9.0-11.0 ppm region, while the carboxylic acid proton can be found further downfield, often above δ 12.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | > 12.0 | broad singlet | - |

| -NH- | 9.0 - 11.0 | broad singlet | - |

| Ar-H3 | 7.2 - 7.4 | d | ~2.5 |

| Ar-H5 | 7.4 - 7.6 | dd | ~8.5, ~2.5 |

| Ar-H6 | 8.0 - 8.3 | d | ~8.5 |

| =CH-COOH | 6.2 - 6.4 | d | ~12.0 |

| =CH-CONH- | 6.4 - 6.6 | d | ~12.0 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis of this compound

The ¹³C NMR spectrum provides a clear count of the unique carbon environments within the molecule. Ten distinct signals are expected for this compound.

The two carbonyl carbons of the maleamic acid moiety are readily identified by their characteristic downfield shifts. The carboxylic acid carbonyl (C=O) typically appears in the δ 165-175 ppm range, while the amide carbonyl is found slightly upfield, around δ 160-170 ppm. The two vinyl carbons (=CH) are expected between δ 125-135 ppm.

For the dichlorophenyl ring, six aromatic carbon signals are anticipated. The two carbons directly bonded to chlorine atoms (C2 and C4) are deshielded and appear in the δ 125-135 ppm region. The carbon atom attached to the nitrogen (C1) is also found in the downfield aromatic region, typically δ 135-140 ppm. The remaining three aromatic CH carbons will resonate within the typical aromatic range of δ 120-130 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 166 - 169 |

| -C ONH- | 164 - 167 |

| C 1-NH | 136 - 139 |

| C 2-Cl | 128 - 131 |

| C 3-H | 127 - 130 |

| C 4-Cl | 131 - 134 |

| C 5-H | 122 - 125 |

| C 6-H | 129 - 132 |

| =C H-COOH | 130 - 133 |

| =C H-CONH- | 132 - 135 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. chemicalbook.commsu.edu

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Elucidation

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity of the molecular framework. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu Key expected correlations include a cross-peak between the two vinyl protons, confirming their adjacency. In the aromatic region, a cross-peak between the H5 and H6 protons would be observed due to their three-bond coupling.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edulibretexts.org It allows for the unambiguous assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C spectra. For instance, the vinyl proton signals would correlate to the vinyl carbon signals, and the aromatic proton signals would correlate to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), which is crucial for piecing together the molecular skeleton. columbia.edulibretexts.org Key HMBC correlations for this compound would include:

Correlation from the amide proton (NH) to the amide carbonyl carbon and to the C1 and C6 carbons of the phenyl ring.

Correlations from the vinyl protons to both the amide and carboxylic acid carbonyl carbons.

Correlations from the aromatic proton H6 to carbons C1, C2, and C4, confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides complementary information to NMR, offering a detailed analysis of the functional groups present in the molecule.

Vibrational Band Assignments for Maleamic Acid Moiety

The maleamic acid portion of the molecule gives rise to several strong and characteristic absorption bands in the IR and Raman spectra. The carboxylic acid group is identified by a very broad O-H stretching band, typically centered around 3000 cm⁻¹, and a strong C=O stretching vibration between 1700 and 1730 cm⁻¹.

The secondary amide group exhibits its own set of characteristic vibrations. The N-H stretching vibration appears as a sharp to moderately broad band in the 3250-3350 cm⁻¹ region. The amide I band (primarily C=O stretch) is a very strong absorption typically found between 1650 and 1680 cm⁻¹. The amide II band (a mix of N-H in-plane bending and C-N stretching) occurs in the 1510-1550 cm⁻¹ region. The cis-disubstituted C=C double bond of the maleic acid backbone shows a stretching vibration around 1630-1650 cm⁻¹.

Characteristic Frequencies of the Dichlorophenyl Ring

The 2,4-dichlorophenyl ring has several characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). theaic.org The aromatic ring itself has C=C stretching vibrations (ring breathing) that appear as a series of bands in the 1450-1600 cm⁻¹ region. malayajournal.org

The most prominent features related to the substituents are the C-Cl stretching vibrations. For aromatic chlorides, these are strong bands typically found in the 1000-1100 cm⁻¹ range in the IR spectrum. In Raman spectra, C-Cl stretching modes can also be observed, often in the 700-850 cm⁻¹ region. theaic.orgnih.gov Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring give rise to strong bands in the 800-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Amide | 3250 - 3350 | Medium, Sharp |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Aromatic | 3050 - 3100 | Medium to Weak |

| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Strong |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |

| C=C Stretch | Alkene (cis) | 1630 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1550 | Medium to Strong |

| C-Cl Stretch | Aryl Halide | 700 - 850 (Raman), 1000 - 1100 (IR) | Strong |

| C-H Bend (oop) | Aromatic Ring | 800 - 900 | Strong |

Note: Predicted values are based on general correlation tables and data from analogous compounds. nih.goviitm.ac.in

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) of this compound

No published data available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No published data available.

Single-Crystal X-ray Diffraction Analysis of this compound

Crystallographic Data and Crystal System Determination

No published data available.

Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding)

No published data available.

Packing Motifs in the Solid State

No published data available.

Computational Chemistry Investigations of N 2,4 Dichlorophenyl Maleamic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (TUE), are powerful tools for elucidating the electronic characteristics of N-(2,4-Dichlorophenyl)maleamic acid. These methods allow for a detailed analysis of the molecule's geometry, orbital energies, and charge distribution, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can predict its optimized molecular geometry, including bond lengths and angles. While specific DFT studies on this exact molecule are not extensively available in the public domain, data from crystallographic studies of closely related compounds, such as N-(3,4-Dichlorophenyl)maleamic acid and N-(2,5-Dichlorophenyl)maleamic acid, provide a reliable basis for understanding its structural parameters. nih.govnih.gov

The geometry of the maleamic acid moiety is characterized by an intramolecular hydrogen bond between the carboxylic acid proton and the amide oxygen. nih.govnih.gov The double bond within the maleic acid portion is expected to have a bond length of approximately 1.33 Å. nih.govnih.gov The planarity of the molecule can be influenced by the substitution pattern on the phenyl ring. For instance, in one of the molecules in the asymmetric unit of N-(3,4-dichlorophenyl)maleamic acid, the dihedral angle between the phenyl ring and the maleamic acid moiety is 27.5 (1)°, indicating a significant deviation from planarity. nih.gov In contrast, the other molecule in the unit is nearly planar, with a corresponding dihedral angle of 1.9 (1)°. nih.gov

Table 1: Representative Bond Lengths and Angles for Dichlorophenylmaleamic Acid Derivatives

| Parameter | N-(3,4-Dichlorophenyl)maleamic Acid (Molecule 1) | N-(3,4-Dichlorophenyl)maleamic Acid (Molecule 2) | N-(2,5-Dichlorophenyl)maleamic acid |

| C=C (maleic) | 1.336 (3) Å | 1.333 (3) Å | 1.336 (2) Å |

| O-H···O (intramolecular) | 2.496 (2) Å | 2.492 (2) Å | - |

| Dihedral Angle (Phenyl-Amide) | 24.9 (3)° | - | - |

Data synthesized from crystallographic information of related compounds. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the dichlorophenyl ring and the amide nitrogen, which are electron-rich regions. The LUMO, conversely, is likely centered on the electron-deficient maleamic acid moiety, particularly the carbonyl carbons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. Computational studies on similar aromatic amides can provide insights into these energy levels.

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. youtube.comvaia.com In an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.netresearchgate.net

For this compound, the ESP map would likely show negative potential around the carbonyl oxygen atoms and the chlorine atoms, making them potential sites for interaction with electrophiles. The acidic proton of the carboxylic acid and the N-H proton would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The dichlorophenyl ring would have a mixed potential distribution due to the presence of both the electron-withdrawing chlorine atoms and the delocalized π-electron system.

Conformational Analysis and Potential Energy Surfaces

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.

Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of a molecule. These methods can simulate the movement of atoms over time, allowing for the identification of low-energy conformations. For a flexible molecule like this compound, with rotatable bonds in the maleamic acid chain and between the phenyl ring and the amide group, these simulations can reveal the preferred spatial arrangements of the different functional groups.

The conformational preferences of this compound are largely determined by the orientation of the dichlorophenyl ring relative to the maleamic acid moiety and the conformation of the maleamic acid chain itself. Crystallographic studies of related dichlorophenylmaleamic acids have revealed the existence of different conformers even in the solid state. nih.govnih.gov For instance, N-(3,4-dichlorophenyl)maleamic acid crystallizes with two unique molecules in the asymmetric unit, which exhibit different conformations. nih.gov

A key conformational feature is the intramolecular hydrogen bond between the carboxylic acid and the amide carbonyl group, which stabilizes the planar arrangement of the maleamic acid fragment. nih.govnih.gov The orientation of the dichlorophenyl ring is influenced by steric hindrance and electronic interactions between the substituents on the ring and the amide group. The relative energies of different conformers, such as those with syn and anti arrangements of the C=O and O-H bonds of the acid group, can be determined through computational methods. nih.govresearchgate.net

In Silico Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and electronic properties of compounds like this compound. These in silico methods, particularly those based on Density Functional Theory (DFT), allow for the simulation of various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of new molecules.

Computational ¹H and ¹³C NMR Chemical Shift Prediction

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a well-established technique in modern chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is one of the most common approaches for calculating isotropic magnetic shielding tensors, from which NMR chemical shifts are derived. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. For molecules containing aromatic rings and various functional groups, hybrid functionals such as B3LYP or functionals from the M06 suite, combined with a reasonably large basis set like 6-311++G(d,p), are often used to achieve good correlation with experimental values. nih.gov

The process begins with the geometry optimization of the molecule's three-dimensional structure. Once the lowest energy conformation is found, the GIAO calculations are performed on this optimized structure to determine the nuclear shielding constants for each atom (e.g., ¹H and ¹³C). The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would provide detailed information about the electronic environment of each nucleus. The protons and carbons of the dichlorophenyl ring, the maleamic acid backbone, the amide linkage, and the carboxylic acid group would each exhibit distinct chemical shifts influenced by factors such as inductive effects from the chlorine atoms, resonance delocalization, and intramolecular hydrogen bonding. While specific computational studies on this compound are not widely available, the expected chemical shifts can be estimated based on computational studies of analogous compounds. nih.govnih.gov

Below are tables representing the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on computational methodologies applied to similar molecular structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are representative values and the exact shifts would be determined by specific computational parameters and solvent models.)

| Atom | Predicted Chemical Shift (ppm) |

| Carboxylic acid proton (-COOH) | 10.0 - 13.0 |

| Amide proton (-NH-) | 9.0 - 10.5 |

| Aromatic protons (dichlorophenyl ring) | 7.0 - 8.5 |

| Olefinic protons (-CH=CH-) | 6.0 - 7.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are representative values and the exact shifts would be determined by specific computational parameters and solvent models.)

| Atom | Predicted Chemical Shift (ppm) |

| Carboxylic carbon (-COOH) | 165 - 175 |

| Amide carbonyl carbon (-C=O) | 160 - 170 |

| Aromatic carbons (-C-Cl) | 125 - 135 |

| Aromatic carbons (-C-H) | 120 - 130 |

| Aromatic carbon (-C-N) | 135 - 145 |

| Olefinic carbons (-CH=CH-) | 130 - 140 |

Theoretical IR and Raman Spectral Simulation

Theoretical simulations of infrared (IR) and Raman spectra are invaluable for the assignment of vibrational modes observed in experimental spectra. These simulations are typically performed using DFT calculations to determine the harmonic vibrational frequencies and their corresponding intensities. The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and vibrational frequencies. nih.govnih.gov

For a molecule like this compound, the simulated IR and Raman spectra would reveal characteristic vibrational bands corresponding to its various functional groups. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis can also be performed to provide a detailed assignment of each vibrational mode in terms of contributions from different internal coordinates. nih.gov

The simulated spectra would show distinct peaks for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the acid and amide groups, the C=C stretch of the maleamic acid backbone, and various bending and stretching modes of the dichlorophenyl ring. The IR and Raman activities are governed by different selection rules; IR intensity is proportional to the change in the dipole moment during a vibration, while Raman intensity is related to the change in polarizability. Thus, some vibrational modes may be strong in the IR spectrum and weak in the Raman spectrum, or vice versa, providing complementary information. chemrxiv.orgnih.gov

Table 3: Predicted Principal Vibrational Frequencies for this compound (Note: These are representative frequency ranges based on computational studies of similar functional groups. The exact values depend on the computational method and molecular conformation.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| O-H stretch (Carboxylic acid) | 3400 - 3550 | Strong / Weak |

| N-H stretch (Amide) | 3200 - 3400 | Moderate / Moderate |

| C-H stretch (Aromatic) | 3000 - 3100 | Moderate / Strong |

| C=O stretch (Carboxylic acid) | 1700 - 1750 | Very Strong / Moderate |

| C=O stretch (Amide I) | 1650 - 1690 | Very Strong / Moderate |

| N-H bend (Amide II) | 1510 - 1570 | Strong / Weak |

| C=C stretch | 1600 - 1650 | Moderate / Strong |

| C-Cl stretch | 600 - 800 | Strong / Strong |

Chemical Reactivity and Derivatization Studies of N 2,4 Dichlorophenyl Maleamic Acid

Cyclization Reactions to Imide Derivatives

The conversion of N-substituted maleamic acids into their corresponding maleimide (B117702) derivatives is a fundamental and widely utilized transformation. This intramolecular cyclodehydration reaction results in the formation of a stable five-membered imide ring. This process can be induced through thermal means or facilitated by various catalytic systems.

Thermal cyclization represents a direct method for converting N-(2,4-Dichlorophenyl)maleamic acid to N-(2,4-Dichlorophenyl)maleimide. The reaction is typically carried out by heating the maleamic acid, often in a high-boiling point aprotic solvent, to facilitate the intramolecular condensation and removal of water. Temperatures required for these transformations can be high, sometimes ranging from 130–160°C. rsc.org The process is driven by the formation of the thermodynamically stable imide ring. However, thermal methods can sometimes lead to side reactions, including polymerization of the resulting maleimide product, particularly at elevated temperatures. researchgate.net

To achieve higher yields, milder reaction conditions, and fewer side products, catalytic methods are frequently employed for the cyclization of maleamic acids. These methods utilize dehydrating agents or catalysts to facilitate the intramolecular amide bond formation. A classic and effective method involves the use of acetic anhydride (B1165640), often with a base catalyst like sodium acetate.

More contemporary approaches have focused on the development of mild, organocatalytic systems. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the atroposelective synthesis of N-aryl imides from their corresponding amic acids under gentle conditions. chemrxiv.org This strategy proceeds through the in-situ activation of the carboxylic acid, followed by an NHC-catalyzed intramolecular amidation. chemrxiv.org Another approach involves treating the maleamic acid with an acid halide reagent at elevated temperatures, which facilitates both cyclization and subsequent esterification if a hydroxyl-containing compound is introduced. google.com

| Method | Reagents/Catalyst | Conditions | Product | Reference |

| Chemical Dehydration | Acetic Anhydride, Sodium Acetate | Heating | N-(2,4-Dichlorophenyl)maleimide | researchgate.net |

| Acid Halide Mediated | Thionyl Chloride (SOCl₂) or similar | Elevated temperature (e.g., 50-100°C) | N-(2,4-Dichlorophenyl)maleimide | google.com |

| Organocatalytic | N-Heterocyclic Carbene (NHC) | Mild conditions | N-(2,4-Dichlorophenyl)maleimide | chemrxiv.org |

Esterification Reactions of the Carboxylic Acid Moiety

The Fischer-Speier esterification is a classic acid-catalyzed method that involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). commonorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent, and water is removed as it forms. masterorganicchemistry.com

For substrates that may be sensitive to strong acidic conditions, milder methods are available. Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is effective for forming esters, including sterically hindered ones, at room temperature. commonorganicchemistry.com Another common approach is the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. commonorganicchemistry.com

| Method | Reagents/Catalyst | Typical Alcohol | Product | Reference |

| Fischer Esterification | H₂SO₄ or TsOH (catalytic) | Methanol, Ethanol (B145695) | Methyl or Ethyl N-(2,4-Dichlorophenyl)maleamate | masterorganicchemistry.com |

| Steglich Esterification | DCC, DMAP (catalytic) | Various alcohols, including tertiary | Corresponding Ester of this compound | commonorganicchemistry.com |

| Via Acid Chloride | 1. SOCl₂ or Oxalyl Chloride2. Alcohol, Pyridine | Primary, Secondary Alcohols | Corresponding Ester of this compound | commonorganicchemistry.com |

Amide Bond Modifications and Reductions

The amide functionality in this compound offers opportunities for specific chemical modifications, including cleavage, transamidation, and reduction. Due to the presence of the neighboring carboxylic acid group, the amide bond in maleamic acids is susceptible to intramolecularly catalyzed hydrolysis. researchgate.net

Recent studies have demonstrated that maleamic acids can participate in reversible transamidation reactions under mild, catalyst-free conditions. nih.gov This dynamic process involves an equilibrium between the maleamic acid, its corresponding anhydride and amine, and a different amine added to the system, allowing for the formation of new amide bonds. nih.gov This reactivity establishes maleamic acids as components for dynamic combinatorial libraries. nih.gov

Reduction of the amide group to an amine provides another pathway for derivatization. This transformation typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, capable of reducing the amide to the corresponding amine. Alternatively, various catalytic methods employing silanes in the presence of transition-metal catalysts or other promoters have been developed for amide reduction under milder conditions. organic-chemistry.org

| Reaction | Reagents/Conditions | Product | Reference |

| Transamidation | Addition of a second amine, room temperature | New N-substituted maleamic acid | nih.gov |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) in THF | (Z)-4-((2,4-Dichlorophenyl)amino)-4-oxobut-2-en-1-amine | organic-chemistry.org |

| Catalytic Amide Reduction | Hydrosilanes (e.g., Et₃SiH), Metal or Boron Catalyst | (Z)-4-((2,4-Dichlorophenyl)amino)-4-oxobut-2-en-1-amine | organic-chemistry.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorophenyl Ring

The dichlorophenyl ring of the molecule can potentially undergo substitution reactions, though its reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The aromatic ring is substituted with two chlorine atoms and an N-amido group. Both chlorine atoms and the amide group are deactivating towards electrophilic aromatic substitution compared to benzene (B151609). libretexts.org However, they are all ortho-, para-directing groups. libretexts.orgscranton.edu The N-maleamic acid substituent is an amide (-NHCOR), which directs incoming electrophiles to the positions ortho and para to itself (C3 and C5). The chlorine at C2 directs to C3 and C5, while the chlorine at C4 directs to C3 and C5. Therefore, all three substituents strongly direct incoming electrophiles to the C3 and C5 positions. The C5 position is sterically less hindered than the C3 position (which is between two substituents), making C5 the most probable site for electrophilic attack in reactions such as nitration, halogenation, or sulfonation.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halogen). libretexts.org In this compound, the potential leaving groups are the two chlorine atoms. The N-maleamic acid group is electron-withdrawing through resonance but is not considered a strong activating group for SNAr in the same way a nitro group is. Therefore, replacing one of the chlorine atoms via a standard SNAr mechanism would likely require harsh reaction conditions with a very strong nucleophile. libretexts.org The reaction is more feasible on systems with stronger activation, such as 2,4-dinitrochlorobenzene. libretexts.org

Coordination Chemistry of N 2,4 Dichlorophenyl Maleamic Acid

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(2,4-Dichlorophenyl)maleamic acid would likely involve the reaction of a deprotonated form of the ligand with a suitable metal salt in an appropriate solvent. The ligand possesses two potential coordination sites: the carboxylate oxygen and the amide oxygen, making it a potential bidentate ligand.

Complexation with Transition Metal Ions

Transition metal ions, with their partially filled d-orbitals, are expected to form stable complexes with this compound. The synthesis would typically involve reacting the ligand with salts of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) in a solvent like ethanol (B145695) or methanol (B129727). nih.gov The resulting complexes could exhibit various geometries, including tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.

Characterization of these hypothetical complexes would rely on a suite of analytical techniques. Elemental analysis would be crucial for determining the metal-to-ligand ratio. Magnetic susceptibility measurements would provide insights into the electronic configuration of the metal center, for instance, distinguishing between high-spin and low-spin complexes.

Complexation with Main Group Metal Ions

The interaction of this compound with main group metal ions, such as those from Group 2 (e.g., Mg²⁺, Ca²⁺) or Group 13 (e.g., Al³⁺), is also a plausible area of investigation. The synthetic approach would be similar to that for transition metals, likely involving the reaction of the ligand with metal halides or nitrates. The resulting complexes are anticipated to be diamagnetic and colorless, with their structures often dictated by the maximization of coordination number and electrostatic interactions.

Spectroscopic Investigation of this compound Metal Complexes

Spectroscopic methods are indispensable for elucidating the nature of metal-ligand bonding and the electronic structure of coordination compounds.

Infrared Spectroscopy of Metal-Ligand Interactions

Infrared (IR) spectroscopy would be a key tool to confirm the coordination of this compound to a metal ion. The IR spectrum of the free ligand would exhibit characteristic vibrational bands for the carboxylic acid C=O and O-H groups, as well as the amide C=O and N-H groups. Upon complexation, shifts in the positions of these bands would be expected. A significant lowering of the symmetric and asymmetric stretching frequencies of the carboxylate group (COO⁻) would indicate its involvement in coordination. Similarly, a shift in the amide C=O stretching frequency would suggest its participation in bonding. The appearance of new bands at lower frequencies could be attributed to the formation of metal-oxygen (M-O) bonds.

Hypothetical IR Data for this compound and its Metal Complexes (cm⁻¹)

| Functional Group | Free Ligand (Hypothetical) | Metal Complex (Hypothetical Change) |

| ν(O-H) of COOH | ~3400 (broad) | Disappears upon deprotonation |

| ν(N-H) of Amide | ~3300 | Shift to lower or higher frequency |

| ν(C=O) of COOH | ~1700 | Disappears upon deprotonation |

| ν(C=O) of Amide | ~1650 | Shift to lower frequency |

| νas(COO⁻) | - | ~1600-1550 |

| νs(COO⁻) | - | ~1400-1350 |

| ν(M-O) | - | ~500-400 |

UV-Vis Spectroscopy for Electronic Transitions in Complexes

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying transition metal complexes. researchgate.net The spectrum of the free this compound would likely show absorptions in the UV region due to π-π* transitions within the aromatic ring and the maleamic acid backbone.

Upon complexation with transition metal ions, new absorption bands in the visible region may appear. These bands are typically due to d-d transitions, where an electron is excited from a lower energy d-orbital to a higher energy d-orbital. The position and intensity of these bands are dependent on the geometry of the complex and the nature of the metal ion. Charge transfer bands, arising from the transfer of an electron from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), are also possible and are generally more intense than d-d transitions.

Hypothetical UV-Vis Data for a Transition Metal Complex of this compound

| Transition Type | Wavelength Range (nm) (Hypothetical) |

| π-π* (Ligand) | < 350 |

| d-d | 500 - 800 |

| Charge Transfer (LMCT/MLCT) | 350 - 500 |

Structural Analysis of Coordination Compounds

Based on studies of related dichlorophenylmaleamic acids, it is known that the phenyl ring and the maleamic acid moiety can be twisted relative to each other. nih.gov X-ray crystallography would reveal how this conformation is affected by coordination to a metal ion.

X-ray Crystallography of this compound Metal Complexes

To illustrate the type of data that is currently unavailable, a hypothetical data table is presented below. This table is a template for the kind of crystallographic information that would be essential for a detailed structural discussion.

Hypothetical Crystallographic Data for a Metal Complex of this compound

| Parameter | Hypothetical Complex 1 (e.g., Copper) | Hypothetical Complex 2 (e.g., Cobalt) |

|---|---|---|

| Chemical Formula | [Cu(C₁₀H₆Cl₂NO₃)₂(H₂O)₂] | [Co(C₁₀H₆Cl₂NO₃)₂(py)₂] |

| Formula Weight | 668.83 g/mol | 788.45 g/mol |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | Data not available | Data not available |

| b (Å) | Data not available | Data not available |

| c (Å) | Data not available | Data not available |

| α (°) | 90 | 90 |

| β (°) | Data not available | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | Data not available | Data not available |

| Z | Data not available | Data not available |

| Density (calc) (g/cm³) | Data not available | Data not available |

| Metal-Oxygen Bond Lengths (Å) | Data not available | Data not available |

This table is for illustrative purposes only. The data presented is hypothetical and does not represent actual experimental findings.

Coordination Modes and Geometries

Without experimental data from techniques such as X-ray crystallography or spectroscopic methods like infrared and nuclear magnetic resonance spectroscopy, the coordination modes of this compound and the resulting geometries of its metal complexes can only be speculated upon. The ligand could potentially act as a monodentate ligand, coordinating through one of the carboxylate oxygen atoms. Alternatively, it could function as a bidentate chelating ligand, binding to a metal center via both carboxylate oxygens or through one carboxylate oxygen and the amide oxygen. The involvement of the nitrogen atom of the amide in coordination is also a possibility. The steric and electronic effects of the 2,4-dichlorophenyl group would undoubtedly play a significant role in dictating the preferred coordination mode and the ultimate geometry of the complex, which could range from tetrahedral and square planar to octahedral, depending on the metal ion and the stoichiometry of the complex.

Applications of this compound Metal Complexes in Catalysis

The application of transition metal complexes as catalysts is a cornerstone of modern chemistry. The unique electronic and steric environments created by the ligand sphere around a metal center can lead to highly efficient and selective catalytic transformations. Metal complexes of ligands similar to this compound have been explored in various catalytic reactions. However, an extensive search of the scientific literature reveals no studies on the catalytic applications of metal complexes specifically derived from this compound.

Potential areas where such complexes might exhibit catalytic activity include oxidation, hydrogenation, and carbon-carbon coupling reactions. The specific substitution pattern of the dichlorophenyl ring could influence the electronic properties of the metal center, thereby tuning its catalytic performance. The table below outlines hypothetical catalytic activities, illustrating the type of research findings that are currently absent from the literature.

Hypothetical Catalytic Activity of this compound Metal Complexes

| Catalyst (Hypothetical) | Reaction Type | Substrate | Product | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| [Ni(C₁₀H₆Cl₂NO₃)₂(H₂O)₂] | Hydrogenation | Styrene | Ethylbenzene | Data not available | Data not available |

| [Fe(C₁₀H₆Cl₂NO₃)₃] | Oxidation | Cyclohexane | Cyclohexanol/Cyclohexanone | Data not available | Data not available |

This table is for illustrative purposes only and does not represent actual experimental results.

Investigations into the Biological Activity and Mechanistic Pathways of N 2,4 Dichlorophenyl Maleamic Acid

In Vitro Anti-Infective Activity Studies of Related Compounds

While specific data for N-(2,4-Dichlorophenyl)maleamic acid is unavailable, research on other maleamic acid derivatives indicates a potential for antimicrobial properties.

Assessment of Antibacterial Efficacy of Maleamic Acid Derivatives

Studies on various maleamic acid derivatives have demonstrated their potential as antibacterial agents. For instance, a study on a series of maleamic acid derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net The results indicated that these compounds exhibited considerable zones of inhibition against pathogenic species such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net

Another study focused on maleamic acid derivatives of the antibiotic trimethoprim. These synthesized compounds showed measurable antibacterial activity against E. coli and Staphylococcus aureus. annalsofrscb.ro Similarly, maleic acid, a related compound, has been shown to eradicate Enterococcus faecalis biofilms, a significant cause of persistent infections. nih.gov

It is important to emphasize that the antibacterial efficacy is highly dependent on the specific substitutions on the maleamic acid core structure. Without direct testing, the activity of this compound remains speculative.

Interactive Data Table: Antibacterial Activity of various Maleamic Acid Derivatives (Illustrative)

| Bacterial Strain | Maleamic Acid Derivative | Inhibition Zone (mm) | Reference |

| Staphylococcus aureus | Bis-Maleamic acid | 30 | researchgate.net |

| Pseudomonas aeruginosa | Bis-Maleamic acid | 30 | researchgate.net |

| Escherichia coli | Ethylene-Bis-Maleamic acid | 28 | researchgate.net |

| Salmonella typhimurium | 4-N(2,3-dimethyl-1-phenyl pyrazolin-5-one-4-yl) Maleamic acid | 23 | researchgate.net |

Note: This table is for illustrative purposes and shows data for related maleamic acid derivatives, not this compound.

Assessment of Antifungal Efficacy of Related Compounds

The antifungal potential of compounds structurally related to this compound has been explored. N-substituted maleimides, which can be synthesized from maleamic acid derivatives, have shown notable antifungal effects. tandfonline.com Research indicates that these compounds can have minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against various fungal species. tandfonline.com

Derivatives of N-arylcinnamamides, which share some structural similarities with N-aryl maleamic acids, have also been investigated for their antifungal properties against pathogens like Fusarium avenaceum and Bipolaris sorokiniana. nih.gov

However, without specific experimental data for this compound, its efficacy against yeast and filamentous fungi cannot be confirmed.

Molecular Mechanisms of Anti-Infective Action of Related Compounds

The precise molecular mechanisms of this compound are uninvestigated. However, insights can be drawn from studies on related chemical structures.

Investigation of Target Protein or Enzyme Inhibition in Related Compounds

A well-established mechanism for N-substituted maleimides, the cyclized form of maleamic acids, is their ability to react with thiol groups. tandfonline.com This reactivity makes them effective inhibitors of enzymes that possess essential cysteine residues in their active sites. tandfonline.com Many microbial enzymes are crucial for survival and metabolic pathways, and their inhibition by such compounds could explain the observed antimicrobial activity. tandfonline.com

Studies on Membrane Integrity and Permeability Disruption in Related Compounds

While direct studies on the effect of this compound on microbial membranes are absent, research on other antimicrobial agents with aromatic and acidic moieties suggests that they can interact with and disrupt the integrity of bacterial cell membranes. This disruption can lead to leakage of cellular contents and ultimately cell death. However, this remains a hypothetical mechanism for the compound .

Modulation of Microbial Signaling Pathways in Related Compounds

There is no available research on the modulation of microbial signaling pathways by this compound. The study of how small molecules interfere with bacterial communication systems (quorum sensing) or other signaling cascades is a growing field in antimicrobial research, but no such investigations have been reported for this specific compound.

Cellular Pathway Modulation in Anti-Infective Contexts

Investigation of Molecular Targets Involved in Pathway Modulation

Consistent with the lack of data on cellular pathway modulation, the specific molecular targets of this compound have not been identified in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Design and Synthesis of this compound Analogs

The synthesis of this compound and its analogs is documented in chemical literature, often as part of broader investigations into the crystal structures of N-aryl amides. nih.govnih.govresearchgate.netnih.gov The general synthetic route involves the reaction of maleic anhydride (B1165640) with a corresponding substituted aniline (B41778).

Table 1: Examples of Synthesized N-Aryl Maleamic Acid Analogs

| Compound Name | Reference |

|---|---|

| N-(3,4-Dichlorophenyl)maleamic acid | nih.gov |

| N-(2,4,5-Trichlorophenyl)maleamic acid | nih.gov |

| N-(2,4,6-Trichlorophenyl)maleamic acid | researchgate.net |

| N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate | nih.gov |

| N-Phenylmaleamic acid | cymitquimica.comnist.govcymitquimica.com |

| N-(4-Ethylphenyl)maleamic acid | sigmaaldrich.com |

Computational Approaches in Biological Activity Prediction

A search of the scientific literature did not yield any specific computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, for this compound. nih.govijpras.comresearchgate.netresearchgate.net While QSAR is a powerful tool for predicting the biological activity of compounds and guiding the design of new analogs, it has not been applied to this particular molecule in the published research.

Molecular Docking Studies with Relevant Biological Receptors and Enzymes

While no molecular docking studies were found specifically for This compound , research on derivatives of 2-(2,4-dichlorophenoxy)acetic acid highlights the potential of the 2,4-dichlorophenyl moiety to interact with biological targets. One such study investigated newly synthesized 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation. researchgate.netmdpi.com

The study demonstrated that these compounds, containing the 2,4-dichlorophenoxy group, effectively bind to the active site of the COX-2 enzyme (PDB ID: 4M11). researchgate.netsciforum.net The docking results indicated that these derivatives form stronger complexes with the enzyme than the parent 2,4-dichlorophenoxyacetic acid. researchgate.net The binding energy values for these complexes ranged from -8.9 to -10.4 kcal/mol, which is significantly lower than the -6.7 kcal/mol observed for 2,4-dichlorophenoxyacetic acid, suggesting a higher binding affinity. researchgate.net This enhanced interaction is a promising indicator for the potential of similar compounds as anti-inflammatory agents. researchgate.netmdpi.com

The specific interactions and binding energies of these related compounds with the COX-2 active site are summarized in the table below.

| Compound | Target Enzyme | PDB ID | Binding Energy (kcal/mol) |

| 2-(2,4-dichlorophenoxy)acetic acid | Cyclooxygenase-2 (COX-2) | 4M11 | -6.7 |

| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide Derivatives | Cyclooxygenase-2 (COX-2) | 4M11 | -8.9 to -10.4 |

These findings suggest that the 2,4-dichlorophenyl structural element could be a key contributor to the biological activity of this class of compounds.

Pharmacophore Modeling for this compound and Derivatives

No specific pharmacophore models have been developed for This compound . However, the principles of pharmacophore modeling can be applied to understand the key chemical features that might be responsible for its biological activity. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. rsc.org

The key features of a pharmacophore model typically include:

Hydrogen bond acceptors

Hydrogen bond donors

Hydrophobic groups

Aromatic rings

Positively and negatively charged groups

For a molecule like This compound , a hypothetical pharmacophore model could include:

The two chlorine atoms on the phenyl ring as hydrophobic features.

The amide nitrogen as a potential hydrogen bond donor.

The carbonyl oxygen atoms of the maleamic acid moiety as hydrogen bond acceptors.

The phenyl ring as an aromatic feature.

The carboxylic acid group as a potential hydrogen bond donor and a negatively charged center at physiological pH.

The table below outlines the potential pharmacophoric features of This compound .

| Pharmacophoric Feature | Corresponding Structural Moiety in this compound |

| Aromatic Ring | 2,4-Dichlorophenyl group |

| Hydrogen Bond Donor | Amide (N-H), Carboxylic Acid (O-H) |

| Hydrogen Bond Acceptor | Amide Carbonyl (C=O), Carboxylic Acid Carbonyl (C=O) |

| Hydrophobic Region | Dichlorophenyl ring |

| Negative Ionizable Feature | Carboxylic Acid |

The development of a specific pharmacophore model for This compound and its derivatives would require synthesizing a series of related compounds and evaluating their biological activity against a specific target. This would allow for the identification of the crucial features for activity and the design of more potent molecules.

Potential Applications in Polymer Science

Synthesis of Polyimides from N-(2,4-Dichlorophenyl)maleamic Acid

Polymers derived from this compound are technically polymaleimides or copolymers containing maleimide (B117702) units. The synthesis begins with the conversion of the maleamic acid to N-(2,4-Dichlorophenyl)maleimide (2,4DCMI), as described previously. This monomer can then be homopolymerized or, more commonly, copolymerized with other vinyl or methacrylic monomers to tailor the properties of the resulting polymer. uctm.eduuctm.edu

A prominent example is the free-radical copolymerization of 2,4DCMI with methyl methacrylate (MMA). uctm.edu This reaction is typically performed in a solvent such as 1,4-dioxane, using an initiator like α,α'-azobisisobutyronitrile (AIBN) at a controlled temperature, for instance, 60°C. researchgate.netuctm.edu The reactivity of the monomers in this copolymerization has been studied, providing insight into the resulting polymer structure. uctm.edu

Research has determined the monomer reactivity ratios for the 2,4DCMI-MMA system, which indicate the relative tendency of a growing polymer chain to add a monomer of the same type versus the other comonomer. For this system, the reactivity of MMA is significantly higher than that of 2,4DCMI, leading to a random incorporation of both monomer units into the polymer chain. uctm.edu

| Parameter | Value | Description |

|---|---|---|

| r1 (2,4DCMI) | 0.09 | Reactivity ratio for N-(2,4-Dichlorophenyl)maleimide |

| r2 (MMA) | 2.23 | Reactivity ratio for Methyl Methacrylate |

| Q1 | 0.55 | Alfrey-Price Q value (Resonance factor) for 2,4DCMI |

| e1 | 1.65 | Alfrey-Price e value (Polarity factor) for 2,4DCMI |

Investigation of Polymer Properties and Characterization

The polymers and copolymers synthesized from N-(2,4-Dichlorophenyl)maleimide exhibit properties that make them suitable for applications requiring high thermal stability. uctm.edu The incorporation of the rigid, planar maleimide ring and the bulky, halogenated phenyl group into the polymer backbone enhances the thermal resistance of the material. researchgate.netnih.gov

Thermal Properties Thermogravimetric analysis (TGA) is commonly used to assess the thermal stability of these polymers. Copolymers of N-(dichlorophenyl)maleimides with methyl methacrylate demonstrate good thermal stability, with decomposition temperatures commencing above 230°C. researchgate.net It is a general trend for N-substituted maleimide copolymers that the glass transition temperature (Tg) and the initial degradation temperature increase with a higher content of the maleimide monomer in the copolymer. yamaguchi-u.ac.jp

Spectroscopic Characterization The structures of these copolymers are confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of poly(N-2,4-dichlorophenylmaleimide-co-methyl methacrylate), characteristic signals confirm the presence of both monomeric units. Resonance signals for the aromatic protons of the dichlorophenyl group appear in the range of 7.32-7.76 ppm. Signals corresponding to the methoxy (-OCH₃) group protons in the MMA units are observed between 3.64-3.72 ppm, while the methyl (-CH₃) group protons appear as a triplet centered around 1.21 ppm. uctm.edu

FT-IR Spectroscopy: Infrared spectroscopy is used to identify functional groups. The spectra of the copolymers show characteristic absorption bands, such as a broad and intensive band between 1120 cm⁻¹ and 1280 cm⁻¹ which is assigned to the C-O stretching vibrations of the MMA units. uctm.edu

These characterization methods are crucial for confirming the successful synthesis of the copolymer and for understanding the relationship between its structure and properties.

| Analysis Technique | Finding | Reference |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Decomposition temperature is above 230°C. | researchgate.net |

| ¹H NMR Spectroscopy | Aromatic proton signals at 7.32-7.76 ppm; -OCH₃ proton signals at 3.64-3.72 ppm. | uctm.edu |

| FT-IR Spectroscopy | Intensive band at 1120-1280 cm⁻¹ corresponding to C-O stretching from MMA units. | uctm.edu |

Future Research Directions for N 2,4 Dichlorophenyl Maleamic Acid

Exploration of Novel Synthetic Routes and Derivatizations

The conventional synthesis of N-substituted maleamic acids, including the 2,4-dichloro derivative, typically involves the straightforward reaction of maleic anhydride (B1165640) with a corresponding substituted aniline (B41778), such as 2,4-dichloroaniline (B164938), often in a solvent like toluene. nih.govnih.govnih.gov While effective, future research could focus on developing more innovative and efficient synthetic strategies.

Novel Synthetic Routes:

Microwave-Assisted Synthesis: Exploring microwave irradiation, as used in the synthesis of N-arylcinnamamides, could dramatically reduce reaction times and potentially improve yields compared to conventional heating methods. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based protocol for the reaction between 2,4-dichloroaniline and maleic anhydride could enable more efficient and reproducible production.

Alternative Reagents: Investigation into alternative acylating agents or derivatives of maleic acid could provide access to new structural analogues under different reaction conditions, potentially avoiding the use of the anhydride.

Derivatization Strategies: The true potential of N-(2,4-Dichlorophenyl)maleamic acid may lie in its use as a scaffold for creating a diverse library of derivative compounds.

Carboxylic Acid Group Modification: The carboxylic acid functionality is a prime target for derivatization. Esterification or amidation at this site could modulate the compound's solubility, lipophilicity, and biological activity.

Alkene Bond Functionalization: The carbon-carbon double bond in the maleamic acid backbone is susceptible to a variety of addition reactions, such as hydrogenation, halogenation, or epoxidation. These modifications would significantly alter the molecule's geometry and electronic properties, leading to compounds with potentially new functions.

Advanced Amide Bond Formation: Techniques used for synthesizing complex amides, like fluorinated benzamides, could be adapted. mdpi.com This involves using different coupling agents or activating the carboxylic acid group to react with a wider range of amines, creating more complex structures.

Bio-inspired Derivatization: Inspired by derivatization techniques used in metabolomics, reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) could be used to attach new functional groups to the core structure, potentially enhancing specific properties like spectroscopic detection or biological targeting. nih.gov

Advanced Mechanistic Elucidation of Biological Activities

While the parent structure belongs to the class of N-arylamides known for their biological significance, the specific mechanisms of action for this compound are largely unexplored. researchgate.net The presence of chlorine atoms on the phenyl ring is a feature known to enhance the antimicrobial activity in related compound classes like N-arylcinnamamides. researchgate.netnih.gov This suggests a promising area for detailed investigation.

Future research should pivot from broad activity screening to in-depth mechanistic studies. Key research questions include:

Target Identification: What specific cellular components (e.g., enzymes, receptors, or metabolic pathways) does the compound interact with? For instance, studies on a related dichlorophenyl-containing compound, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, revealed that it disrupts the energetics of Mycobacterium tuberculosis. researchgate.net A similar approach could be used to determine if this compound or its derivatives interfere with microbial energy production.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of derivatives (as outlined in 9.1) coupled with rigorous biological testing is crucial. This would involve correlating specific structural modifications—such as the position and number of halogen atoms or changes to the maleamic acid backbone—with changes in biological effect. This approach has been effectively used to optimize the antibacterial efficacy of chlorinated cinnamamides. researchgate.netnih.gov

Molecular Modeling: Computational docking simulations can predict how the molecule binds to potential protein targets. By modeling the interactions, researchers can understand the key binding motifs and rationally design more potent derivatives.

Biophysical Techniques: Methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to quantify the binding affinity and kinetics between the compound and its identified biological target, providing concrete evidence of interaction.

Development of this compound-Based Functional Materials

The molecular structure of N-phenylmaleamic acids, characterized by their ability to form extensive hydrogen-bonding networks, makes them intriguing candidates for the development of functional organic materials. Crystallographic studies of related compounds, such as N-(3,4-dichlorophenyl)maleamic acid, reveal that molecules self-assemble into well-ordered chains or sheets through intermolecular N–H···O hydrogen bonds and, notably, C–Cl···O halogen bonds. nih.gov

This inherent capacity for self-assembly can be harnessed for materials science applications:

Crystal Engineering: By systematically modifying the substitution pattern on the phenyl ring, it may be possible to control the solid-state packing arrangement. This could lead to the design of materials with specific properties, such as nonlinear optical (NLO) activity or piezoelectricity. The orientation of the polar amide and carboxylic acid groups is critical in this regard.

Polymer Science: The maleamic acid unit contains a polymerizable double bond. This opens the possibility of using this compound as a functional monomer. Polymerization or copolymerization could lead to new polymers with tailored properties, such as enhanced thermal stability or specific surface characteristics conferred by the dichlorophenyl groups.

Supramolecular Gels: The strong hydrogen-bonding capabilities might enable the molecule or its derivatives to act as organogelators, forming self-assembled fibrillar networks that can immobilize solvents. These materials could find applications in controlled release, sensing, or as templates for nanomaterial synthesis.

Interdisciplinary Research Opportunities

The most impactful future research on this compound will likely occur at the nexus of different scientific disciplines.

Medicinal Chemistry and Microbiology: A collaborative effort between synthetic chemists creating new derivatives and microbiologists testing their efficacy and elucidating their mechanisms of action could accelerate the discovery of new antimicrobial agents. researchgate.net This is particularly relevant in the fight against drug-resistant bacteria, where novel chemical scaffolds are desperately needed. nih.gov

Materials Science and Physical Chemistry: The design and synthesis of novel functional materials will require a close partnership between organic chemists and materials scientists. Physical chemists can provide the characterization (e.g., via X-ray diffraction, spectroscopy) and theoretical understanding of the intermolecular forces, like hydrogen and halogen bonds, that govern the material's properties. nih.gov

Computational Chemistry and Organic Synthesis: The integration of computational modeling is essential for modern chemical research. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict the reactivity, electronic properties, and spectral characteristics of designed molecules, as demonstrated in studies of related phenoxyacetic acids. mdpi.com This predictive power can rationalize experimental findings and guide synthetic efforts, saving significant time and resources.

By pursuing these multifaceted research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple organic compound into a valuable platform for innovation in medicine, materials, and beyond.

Q & A

Q. What are the established synthetic routes for N-(2,4-Dichlorophenyl)maleamic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves the reaction of maleic anhydride with 2,4-dichloroaniline under controlled conditions. A common method includes:

- Dissolving maleic anhydride in a non-polar solvent (e.g., toluene).

- Adding 2,4-dichloroaniline dropwise with stirring, followed by gentle heating (~60–80°C) for 30–60 minutes.

- Acidic workup (e.g., dilute HCl) to remove unreacted aniline, followed by recrystallization from ethanol for purification .

Optimization strategies : - Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful pH control.